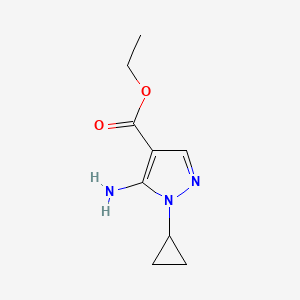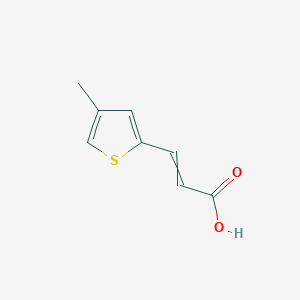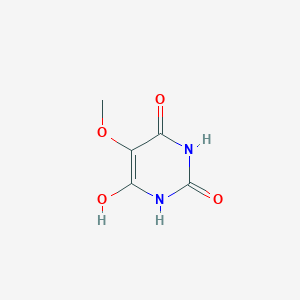
5-Methoxypyrimidine-2,4,6-triol
Vue d'ensemble
Description
5-Methoxypyrimidine-2,4,6-triol, also known as 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, is a chemical compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H6N2O4 . The InChI code is 1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.11 g/mol . Its density is predicted to be 1.47±0.1 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not mentioned in the search results.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Synthesis of Medicinally Important Compounds
A study by Hatzade et al. (2020) focused on the synthesis of new pyrimidine-2,4,6-triones analogs and their derivatives for potential biological applications. These compounds were evaluated for their antioxidant, antimicrobial activities, and their ability to cross the blood-brain barrier. The study also predicted their cytochrome P450 enzyme activity, highlighting their significance in drug development and therapeutic applications Hatzade et al., 2020.
Antiviral Activity
Another study explored the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated significant inhibitory activity against retroviruses, highlighting their potential as antiviral agents Hocková et al., 2003.
Environmental Science Applications
- Treatment of Wastewater Containing Anticancer Drugs: Zhang et al. (2016) investigated the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating an efficient method for removing contaminants and enhancing biodegradability. This study underscores the environmental applications of methoxypyrimidine derivatives in treating pharmaceutical wastewater Zhang et al., 2016.
Material Science Applications
- Corrosion Inhibition: Verma et al. (2018) studied the adsorption characteristics of green 5-arylaminomethylene pyrimidine-2,4,6-triones on mild steel surfaces in acidic media. Their findings highlight the potential of these compounds as corrosion inhibitors, with implications for material preservation and longevity Verma et al., 2018.
Safety and Hazards
The safety information for 5-Methoxypyrimidine-2,4,6-triol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mécanisme D'action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
This refers to how the compound interacts with its target. For example, it might inhibit an enzyme’s activity, or it might activate a receptor. The resulting changes can also vary, from altering a cell’s metabolism to triggering a signal transduction pathway .
Biochemical Pathways
The compound’s effects on biochemical pathways depend on its mode of action. For example, if the compound inhibits an enzyme, it might block a particular metabolic pathway. The downstream effects could include a buildup of certain metabolites or a shortage of others .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or how much of the compound actually reaches its target .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. These effects can be quite diverse, depending on the compound’s target and mode of action .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These can include temperature, pH, and the presence of other molecules that can interact with the compound .
Analyse Biochimique
Biochemical Properties
5-Methoxypyrimidine-2,4,6-triol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components . This interaction suggests that this compound could be used in therapeutic applications to regulate MMP activity and prevent excessive tissue degradation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MMPs can affect cell migration and invasion, processes that are crucial in cancer metastasis . Additionally, this compound may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of MMPs by binding to the active site of these enzymes, preventing them from degrading extracellular matrix components . This inhibition can lead to reduced cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of MMP activity and reduced tissue degradation . At high doses, it may cause toxic or adverse effects, including disruption of normal cellular processes and induction of apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and distributed to specific organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular metabolism and signaling pathways.
Propriétés
IUPAC Name |
6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVVWXNTCPMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




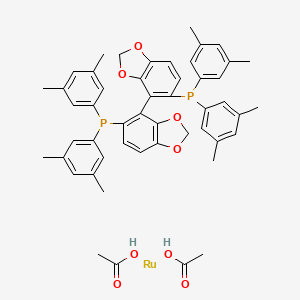

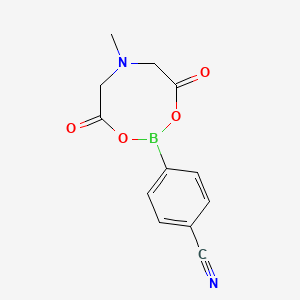

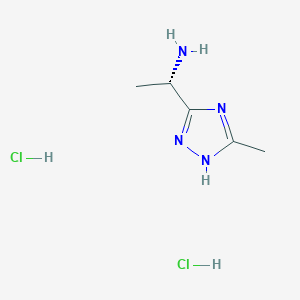
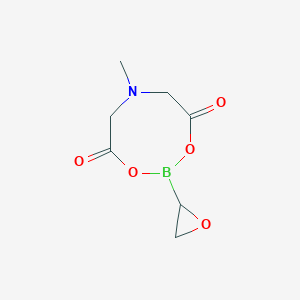

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
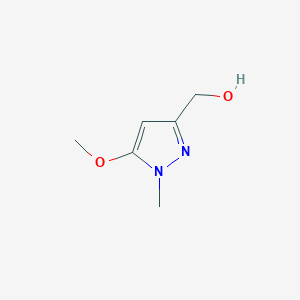
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
